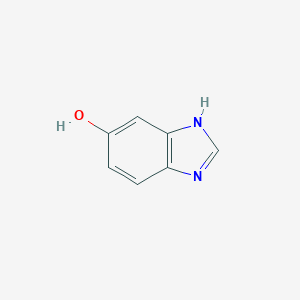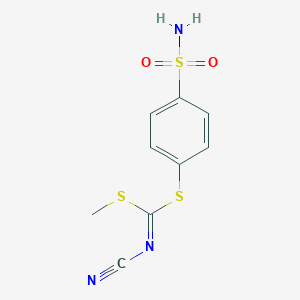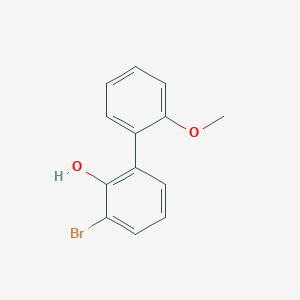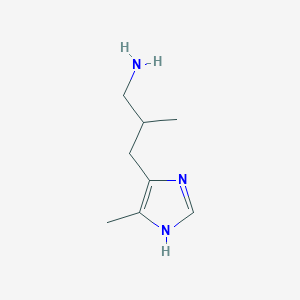
3-(5-methyl-1H-imidazol-4-yl)-2-methylpropanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-methyl-1H-imidazol-4-yl)-2-methylpropanamine is a chemical compound that belongs to the class of amphetamines. It is commonly known as 4-Methyl-5-(2-aminopropyl)imidazole or 4-MAP. This compound has been used in scientific research for its potential therapeutic properties.
作用機序
The mechanism of action of 3-(5-methyl-1H-imidazol-4-yl)-2-methylpropanamine is not fully understood. However, it has been reported to act as a dopamine and norepinephrine reuptake inhibitor. This compound has also been reported to have affinity for serotonin receptors. These actions may contribute to its potential therapeutic properties.
生化学的および生理学的効果
3-(5-methyl-1H-imidazol-4-yl)-2-methylpropanamine has been reported to have several biochemical and physiological effects. It has been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain. This compound has also been reported to increase the levels of cyclic AMP and cyclic GMP in the brain. These effects may contribute to its potential therapeutic properties.
実験室実験の利点と制限
One advantage of using 3-(5-methyl-1H-imidazol-4-yl)-2-methylpropanamine in lab experiments is that it is relatively easy to synthesize. This compound has also been reported to have low toxicity. However, one limitation of using this compound in lab experiments is that it is not widely available commercially. Researchers may need to synthesize this compound themselves, which can be time-consuming and costly.
将来の方向性
There are several future directions for the study of 3-(5-methyl-1H-imidazol-4-yl)-2-methylpropanamine. One direction is to study its potential use in the treatment of psychiatric disorders such as depression and anxiety. Another direction is to study its potential use as an analgesic and anti-inflammatory agent. Further studies are also needed to fully understand the mechanism of action of this compound and its potential therapeutic properties.
合成法
The synthesis of 3-(5-methyl-1H-imidazol-4-yl)-2-methylpropanamine involves the reaction of 4-methylimidazole with 2-bromo-1-phenylpropan-1-one followed by reductive amination using sodium triacetoxyborohydride. This method has been reported in the literature and has been used by several researchers to synthesize this compound.
科学的研究の応用
3-(5-methyl-1H-imidazol-4-yl)-2-methylpropanamine has been used in scientific research for its potential therapeutic properties. It has been reported to have anti-inflammatory, analgesic, and anti-cancer properties. This compound has also been studied for its potential use in the treatment of depression, anxiety, and other psychiatric disorders.
特性
CAS番号 |
141400-27-3 |
|---|---|
製品名 |
3-(5-methyl-1H-imidazol-4-yl)-2-methylpropanamine |
分子式 |
C8H15N3 |
分子量 |
153.22 g/mol |
IUPAC名 |
2-methyl-3-(5-methyl-1H-imidazol-4-yl)propan-1-amine |
InChI |
InChI=1S/C8H15N3/c1-6(4-9)3-8-7(2)10-5-11-8/h5-6H,3-4,9H2,1-2H3,(H,10,11) |
InChIキー |
DRPZPIOJHBREKH-UHFFFAOYSA-N |
SMILES |
CC1=C(N=CN1)CC(C)CN |
正規SMILES |
CC1=C(N=CN1)CC(C)CN |
同義語 |
1H-Imidazole-4-propanamine, -bta-,5-dimethyl- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



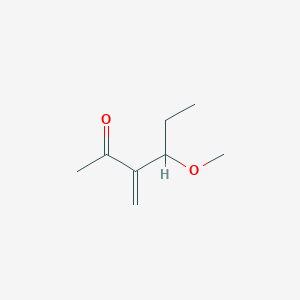
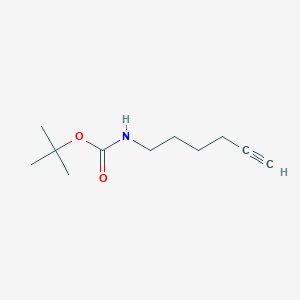
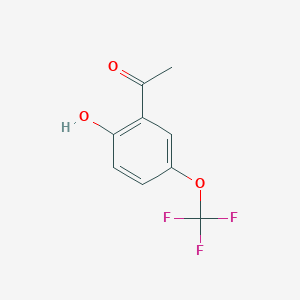
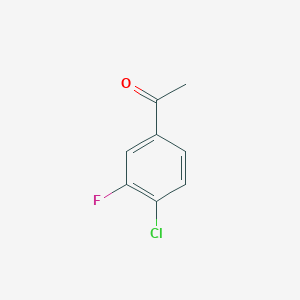
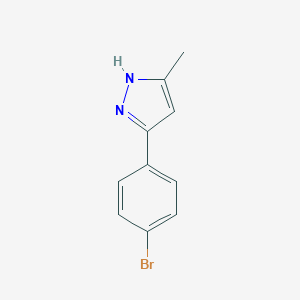
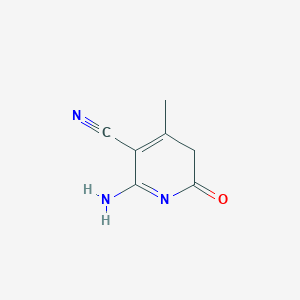
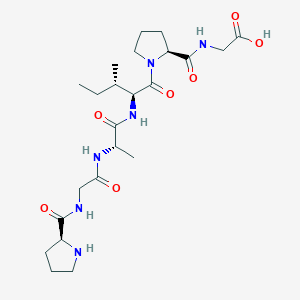
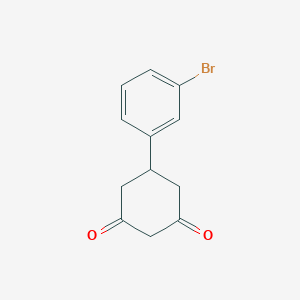
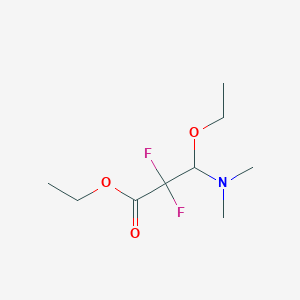
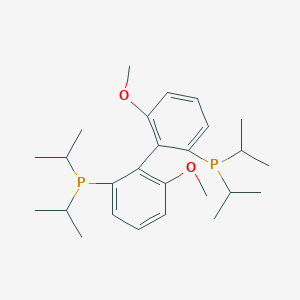
![1-Acetyl-2-[(4-bromophenyl)-chloromethyl]-2-chloroindol-3-one](/img/structure/B117330.png)
